molecular formula C32H20N2O4S4 B14123933 Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile

Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile

Cat. No.: B14123933
M. Wt: 624.8 g/mol
InChI Key: NBTDAYMVACKKLH-UHFFFAOYSA-N
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Description

Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile is a complex organic compound characterized by the presence of four hydroxyphenyl groups attached to a central benzene ring, with sulfanyl and dicarbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxythiophenol with benzene-1,4-dicarbonitrile under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.

    Reduction: The dicarbonitrile groups can be reduced to amines.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with biological molecules, while the sulfanyl groups can participate in redox reactions. The dicarbonitrile groups can interact with nucleophiles, leading to various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C32H20N2O4S4

Molecular Weight

624.8 g/mol

IUPAC Name

2,3,5,6-tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile

InChI

InChI=1S/C32H20N2O4S4/c33-17-27-29(39-23-9-1-19(35)2-10-23)30(40-24-11-3-20(36)4-12-24)28(18-34)32(42-26-15-7-22(38)8-16-26)31(27)41-25-13-5-21(37)6-14-25/h1-16,35-38H

InChI Key

NBTDAYMVACKKLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)O)C#N)SC4=CC=C(C=C4)O)SC5=CC=C(C=C5)O)C#N

Origin of Product

United States

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